![molecular formula C28H27F2NO6 B565436 (S)-Citalopram Fluorophenylmethanone Oxalate Impurity CAS No. 1217846-85-9](/img/structure/B565436.png)
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity
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Overview
Description
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is an impurity of Citalopram . Its molecular formula is C28H27F2NO6 and it has a molecular weight of 511.51 . The IUPAC name for this compound is [(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid .
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
(S)-Citalopram is primarily known for its potent and selective inhibition of serotonin reuptake, enhancing serotoninergic neurotransmission. This mechanism underpins its use as an antidepressant. Extensive research has elucidated its pharmacodynamic and pharmacokinetic properties, including its interaction with various cytochrome P450 enzymes, which impact its metabolism and potential drug-drug interactions. Studies have shown that citalopram is metabolized by multiple enzymes, making it less prone to interaction-induced changes in serum concentration, a feature that contributes to its safety profile in pharmacotherapeutic applications (Brøsen & Naranjo, 2001). Furthermore, the enantiomer of citalopram, escitalopram, has been extensively studied, revealing its highly selective and potent inhibition of the human serotonin transporter, contributing to its efficacy in treating major depressive disorder (Garnock-jones & McCormack, 2010).
Environmental Impact and Analytical Detection
Research has extended beyond clinical applications to examine the environmental presence and impact of psychoactive drugs like citalopram. Studies have investigated the occurrence of citalopram in various aqueous matrices and its removal efficiency in wastewater treatment systems. Analytical methods like solid-phase extraction and high-performance liquid chromatography coupled with mass spectrometry have been developed to detect citalopram and its impact on aquatic ecosystems (Cunha, de Araujo, & Marques, 2017).
Therapeutic Efficacy and Safety
Citalopram's therapeutic efficacy and safety profile have been a focus of research. It has been prescribed to millions of patients worldwide, with studies confirming its efficacy in short- and long-term treatment of depression and depressive symptoms. The drug's safety profile has been thoroughly examined, highlighting its mild to moderate and transient adverse effects, minimal drug interactions, and safety in special populations like the elderly and patients with mild to moderate renal and hepatic disease (Nemeroff, 2003).
Safety and Hazards
properties
IUPAC Name |
[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVZKOPIGYWDNL-SNYZSRNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724505 |
Source
|
Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity | |
CAS RN |
1217846-85-9 |
Source
|
Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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